molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid CAS No. 1315363-86-0

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid

Cat. No.: B1375848
CAS No.: 1315363-86-0
M. Wt: 188.14 g/mol
InChI Key: MOKPOWWDCQRHBW-UHFFFAOYSA-N
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Description

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a chemical compound with the molecular weight of 188.15 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4N4O2/c9-1-5-2-10-7-6 (8 (13)14)3-11-12 (7)4-5/h2-4H, (H,13,14) . This indicates that the compound has 8 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 188.15 .

Scientific Research Applications

Chemical Structure and Synthesis

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is involved in various chemical synthesis processes. For instance, it is a product in the reaction of 3-amino-4-cyanopyrazole with ethyl 3-ethoxymethylene-2,4-dioxopentanoate, as established through 13C NMR spectroscopy and independent synthesis (Chimichi et al., 1993). Additionally, microwave irradiation has been used to synthesize new derivatives of 6-Cyanopyrazolo[1,5-a]pyrimidine, demonstrating its versatility in various synthetic routes (Ming et al., 2005).

Potential Antiviral and Antimicrobial Activities

Some studies have explored the antiviral activities of pyrazolo[1,5-a]pyrimidine derivatives. For example, the synthesis of certain analogues revealed activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990). Moreover, antimicrobial activities of certain pyrazolo[1,5-a]pyrimidine derivatives have been confirmed through testing, showcasing their potential in addressing bacterial infections (Gein et al., 2009).

Electrophilic Substitutions and Synthesis Variations

The adaptability of 6-Cyanopyrazolo[1,5-a]pyrimidine in electrophilic substitution reactions is evident in studies like the preparation of new series of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines (Atta, 2011). Such research underscores the chemical's capacity for forming diverse derivatives, enhancing its utility in various scientific applications.

Biochemical Analysis

Biochemical Properties

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to changes in cellular signaling pathways . Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Properties

IUPAC Name

6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOKPOWWDCQRHBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315363-86-0
Record name 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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